![molecular formula C18H15O2P B156652 Phosphinic acid, diphenyl-, phenyl ester CAS No. 1706-96-3](/img/structure/B156652.png)
Phosphinic acid, diphenyl-, phenyl ester
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Overview
Description
Phosphinic acid, diphenyl-, phenyl ester, also known as diphenyl phosphinic acid or DPPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DPPA is widely used in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Scientific Research Applications
DPPA has been extensively studied for its applications in organic synthesis and catalysis. It can be used as a ligand in transition metal-catalyzed reactions, such as Suzuki coupling and Heck reaction. DPPA can also be used as a reagent for the synthesis of various compounds, including aryl ketones, aldehydes, and esters. In medicinal chemistry, DPPA has been used as a precursor for the synthesis of phosphonate-based drugs, such as bisphosphonates and nucleotide analogs.
Mechanism Of Action
The mechanism of action of DPPA is not well understood, but it is believed to act as a nucleophile in organic reactions. DPPA can also act as a Lewis acid in catalytic reactions, coordinating with transition metal complexes to facilitate the reaction.
Biochemical and Physiological Effects:
DPPA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against cancer cells in vitro. DPPA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial agents.
Advantages And Limitations For Lab Experiments
DPPA has several advantages for lab experiments, including its ease of synthesis, stability, and compatibility with various solvents. However, DPPA is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for research on DPPA. One area of interest is the development of new synthetic methods for DPPA and its derivatives. Another area of research is the investigation of DPPA's potential as a catalyst for new reactions. Additionally, more studies are needed to understand the biochemical and physiological effects of DPPA, particularly its potential as an antimicrobial and anticancer agent.
Synthesis Methods
The synthesis of DPPA can be achieved through several methods, including the reaction of phenylphosphonic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of triphenylphosphine with diethyl chlorophosphate followed by hydrolysis of the resulting ester. The yield of DPPA can be improved by using a solvent such as toluene or chloroform.
properties
CAS RN |
1706-96-3 |
---|---|
Product Name |
Phosphinic acid, diphenyl-, phenyl ester |
Molecular Formula |
C18H15O2P |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C18H15O2P/c19-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-16-10-4-1-5-11-16/h1-15H |
InChI Key |
CIJWIJSYZZLMGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
1706-96-3 |
synonyms |
Diphenylphosphinic acid phenyl ester |
Origin of Product |
United States |
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